molecular formula C14H6ClF3NNaO5 B1665446 Acifluorfen-sodium CAS No. 62476-59-9

Acifluorfen-sodium

Cat. No. B1665446
CAS RN: 62476-59-9
M. Wt: 383.64 g/mol
InChI Key: RVULBHWZFCBODE-UHFFFAOYSA-M
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Description

Acifluorfen-sodium is an organic compound used as an herbicide . It is used to control annual broad-leaved weeds . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems .


Synthesis Analysis

The preparation of acifluorfen first described in the Rohm & Haas patent includes as its final steps an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate is then hydrolysed using hydrobromic acid in acetic acid as solvent .


Molecular Structure Analysis

The molecular formula of Acifluorfen-sodium is C14H6ClF3NNaO5 . This compound belongs to the class of organic compounds known as diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group .


Physical And Chemical Properties Analysis

Acifluorfen-sodium is a white powder with a melting point of 255-257°F (124-125°C) . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems .

Scientific Research Applications

1. Involvement of Mouse Constitutive Androstane Receptor in Acifluorfen-Induced Liver Injury and Subsequent Tumor Development

  • Summary of the Application : Acifluorfen, a protoporphyrinogen oxidase (PROTOX) inhibitor herbicide, promotes the accumulation of protoporphyrin IX (PPIX), and induces tumors in the rodent liver . The specific mechanisms through which Acifluorfen induces hepatocarcinogenesis in rodents are unclear .
  • Methods of Application or Experimental Procedures : Dietary treatment with 2500 ppm Acifluorfen for up to 13 weeks increased Cyp2b10 expression in the livers of wild-type (WT) mice, but not in CAR-knockout (CARKO) mice .
  • Results or Outcomes : ACI treatment-induced cytotoxic changes, including hepatocellular necrosis and inflammation, and caused regenerative changes accompanied by prolonged increases in the numbers of proliferating cell nuclear antigen-positive hepatocytes in WT mice .

2. Bio-efficacy of ready-mix sodium acifluorfen + clodinafop-propargyl for weed management in groundnut

  • Summary of the Application : Sodium acifluorfen 16.5% + clodinafop-propargyl 8% EC was applied post-emergence against weed flora in groundnut during Kharif (rainy season) 2015 and summer 2016 at UAS, GKVK, Bengaluru, Karnataka .
  • Methods of Application or Experimental Procedures : Different post-emergence herbicides were applied at 22 days after sowing (DAS) and compared with two rounds of hand weeding at 20 and 45 DAS .
  • Results or Outcomes : Sodium acifluorfen 16.5% + clodinafop-propargyl 8% EC (206.25 + 80 g/ha) recorded higher pod (1.44 and 1.65 t/ha) and haulm yield (1.59 and 1.89 t/ha) in 2015 and 2016 .

3. Efficacy of Acifluorfen on Broadleaf Weeds

  • Summary of the Application : Acifluorfen is used to control broadleaf weeds. The hour of application had no significant influence on control of common cocklebur or prickly sida (Sida spinosaL.) .
  • Methods of Application or Experimental Procedures : An increase in surfactant (80% alkyl aryl polyoxyethylene glycols) concentration enhanced acifluorfen control of entireleaf morningglory and Texas gourd [Cucurbita texana(A.) Gray] at the 0.3-kg/ha rate applied 2 weeks after emergence .
  • Results or Outcomes : The results showed that the application of Acifluorfen was effective in controlling broadleaf weeds .

4. Bio-efficacy of ready-mix sodium acifluorfen

  • Summary of the Application : Sodium acifluorfen is used in combination with other herbicides for weed management in crops .
  • Methods of Application or Experimental Procedures : Post-emergence application of propaquizafop + imazethapyr @ 125 g a.i. ha-1 being statistically at par with clodinafop-propargyl + sodium acifluorfen @ 312.5 g a.i. ha-1 and hand weeding .
  • Results or Outcomes : This treatment recorded the highest reduction in total weed dry matter (73.9%), highest weed control efficiency (73.8%) and lowest .

5. Efficacy of Acifluorfen on Broadleaf Weeds

  • Summary of the Application : Acifluorfen is used to control broadleaf weeds. The hour of application had no significant influence on control of common cocklebur or prickly sida (Sida spinosaL.) .
  • Methods of Application or Experimental Procedures : An increase in surfactant (80% alkyl aryl polyoxyethylene glycols) concentration enhanced acifluorfen control of entireleaf morningglory and Texas gourd [Cucurbita texana(A.) Gray] at the 0.3-kg/ha rate applied 2 weeks after emergence .
  • Results or Outcomes : The results showed that the application of Acifluorfen was effective in controlling broadleaf weeds .

6. Bio-efficacy of ready-mix sodium acifluorfen

  • Summary of the Application : Sodium acifluorfen is used in combination with other herbicides for weed management in crops .
  • Methods of Application or Experimental Procedures : Post-emergence application of propaquizafop + imazethapyr @ 125 g a.i. ha-1 being statistically at par with clodinafop-propargyl + sodium acifluorfen @ 312.5 g a.i. ha-1 and hand weeding .
  • Results or Outcomes : This treatment recorded the highest reduction in total weed dry matter (73.9%), highest weed control efficiency (73.8%) and lowest .

Safety And Hazards

Acifluorfen-sodium is moderately toxic to birds, honeybees, and most aquatic organisms . It is a recognized irritant . It is moderately persistent in soil systems and can be very persistent in aquatic systems . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions .

properties

IUPAC Name

sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
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InChI

InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21);/q;+1/p-1
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InChI Key

RVULBHWZFCBODE-UHFFFAOYSA-M
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Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+]
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Molecular Formula

C14H6ClF3NO5.Na, C14H6ClF3NNaO5
Record name ACIFLUORFEN SODIUM SALT
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Related CAS

50594-66-6 (Parent)
Record name Acifluorfen-sodium [ISO]
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DSSTOX Substance ID

DTXSID7023853
Record name Acifluorfen sodium
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Molecular Weight

383.64 g/mol
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Physical Description

Acifluorfen sodium salt is a white powder. Melting point 255- 257 °F (124-125 °C). Irritates skin and eyes. Used as a herbicide., White to yellow solid; Yellow to brown in aqueous solution; [HSDB] Light to dark amber liquid; [MSDSonline]
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Boiling Point

>100 °C /47% WATER SOLUTION/
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Solubility

In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C), Acetone >50%; benzene 1%; chloroform <1%; carbon tetrachloride <1%; dimethyl formamide >50%; dimethyl sulfoxide >50%; ethanol >50%; ethyl acetate >50%; hexane <1%; methanol >50%; methylene chloride <1%; xylene <1%. (all at 25 °C), In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C
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Density

1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/
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Vapor Pressure

0.00000001 [mmHg], <1.3X10-3 mPa.
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Mechanism of Action

Acts by inhibition of protoporphyrinogen oxidase.
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Product Name

Acifluorfen-sodium

Color/Form

Dry form is light yellow, White powder, Yellow; as aqueous solution yellow to brown, Dark liquid (40% active ingredient)

CAS RN

62476-59-9
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Record name Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, sodium salt (1:1)
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Melting Point

124-125 °C, Off-white solid, mp: 151.5 to 157 °C /Acifluorfen/
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Synthesis routes and methods

Procedure details

5-(2-Chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (1.7 g, 0.0047 mole) is dissolved in methanol (25 ml) and sodium hydroxide (4.7 ml of 1 N NaOH in methanol, 0.0047 mole) is added rapidly. The solvent is then removed in vacuo to give 1.9 g of product that decomposes at 217° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
362
Citations
GL Willingham, LL Graham… - Pesticide science, 1989 - Wiley Online Library
… acifluorfen-sodium in the dark for 24 h at 25C to allow uptake to occur. No cell lysis occurs in the dark, since light is required for acifluorfensodium … acifluorfen-sodium, acifluorfensodium …
Number of citations: 9 onlinelibrary.wiley.com
JL Godley, LM Kitchen - Weed Science, 1986 - cambridge.org
In field and greenhouse studies, tank mixing 0.3 and 0.4 kg ai/ha of the butyl ester of fluazifop {(±)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid} with 0.4 kg ai/ha of …
Number of citations: 37 www.cambridge.org
T Komives, JE Casida - Journal of Agricultural and Food …, 1983 - ACS Publications
MATERIALS AND METHODS Chemicals. Compounds provided as gifts were as fol-lows: acifluorfen (pure) and oxyfluorfen (formulated Goal herbicide)(Rohm and Haas Co., …
Number of citations: 94 pubs.acs.org
G Tang, J Niu, W Zhang, J Yang, J Tang… - Journal of Agricultural …, 2020 - ACS Publications
… Compared with acifluorfen sodium, HILs had lower water solubility, better surface activity, weaker mobility in soils, and higher decomposition temperature. These results demonstrated …
Number of citations: 18 pubs.acs.org
TA Roy, JR Meeks, CR Mackerer - Journal of the Association of …, 1983 - academic.oup.com
Ion-pair reverse phase liquid chromatography (LC) and UV detection at 280 nm have been used to determine sodium acifluorfen (sodium-5-[2-chloro- 4-(trifluoromethyl)-phenoxy]-2-…
Number of citations: 9 academic.oup.com
FM Lanças, OR De Sá, SR Rissato… - Journal of liquid …, 1997 - Taylor & Francis
This work reports the determination of sodium acifluorfen residue in fish species living in tropical rivers and lakes (Piaractus mesopotamicus). This determination was carried out through …
Number of citations: 5 www.tandfonline.com
MA Locke, LA Gaston… - Journal of Agricultural and …, 1997 - ACS Publications
Factors which influence kinetics of sorption for acifluorfen, a postemergence herbicide, in soil were evaluated. Twelve soils of varying characteristics were used in this study. Sorption …
Number of citations: 40 pubs.acs.org
A Pusino, W Liu, Z Fang, C Gessa - Journal of agricultural and …, 1993 - ACS Publications
The adsorption of acifluorfen, the sodium saltof 5-[2-chloro-4-(trifluoromethyI) phenoxy]-2-nitrobenzoic acid, on six soils of various physical and chemical properties as well as its …
Number of citations: 25 pubs.acs.org
T Komives, M Balazs, AV Komives - researchgate.net
… Good control of a number of annual grass and broadleaf weeds has been demonstrated by application of acifluorfen /sodium 52-chloro-4-/trifluoromethyl/phenoxy 2-nitrobenzoate/, a …
Number of citations: 2 www.researchgate.net
UB Nandihalli, RA Liebl, CA Rebeiz - Pesticide science, 1991 - Wiley Online Library
… At low concentrations of acifluorfen-sodium (up to 20 p ~ ) , … in the light, in acifluorfen-sodium-treated plants, is only … -aminolevulinic acid and acifluorfensodium, either in darkness …
Number of citations: 30 onlinelibrary.wiley.com

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